molecular formula C8H7N5O3S B1468124 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267227-07-5

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1468124
CAS No.: 1267227-07-5
M. Wt: 253.24 g/mol
InChI Key: FNBOMLOFRNALOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and chemical biology. Its structure integrates a 1,2,3-triazole core, often associated with click chemistry applications, with a 1,3-thiazole ring, a privileged structure in drug discovery known for its diverse pharmacological profiles. The presence of both a carboxylic acid and a carbamoyl linker makes this compound a versatile building block for the synthesis of more complex molecules, such as targeted covalent inhibitors or functionalized probes. Researchers can utilize the carboxylic acid moiety for amide coupling reactions to attach other pharmacophores or bioconjugation tags, while the triazole-thiazole system can be engineered to interact with various biological targets. This compound is particularly valuable for investigating enzyme inhibition , with potential applications in developing therapies for infectious diseases or cancer, given the historical significance of thiazole derivatives in these fields. Its primary research utility lies in its capacity to serve as a key intermediate for constructing combinatorial libraries or for use in structure-activity relationship (SAR) studies to optimize potency and selectivity against a target of interest.

Properties

IUPAC Name

1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3S/c14-6(10-8-9-1-2-17-8)4-13-3-5(7(15)16)11-12-13/h1-3H,4H2,(H,15,16)(H,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBOMLOFRNALOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

These compounds may activate or inhibit biochemical pathways, leading to various downstream effects. For example, molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems.

Result of Action

The molecular and cellular effects of these compounds’ actions depend on their specific targets and modes of action. For instance, some compounds with similar structures have shown significant analgesic and anti-inflammatory activities.

Biochemical Analysis

Biochemical Properties

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions. These interactions can modulate the activity of enzymes and receptors, leading to changes in biochemical pathways. For instance, the compound may inhibit or activate specific enzymes, thereby influencing metabolic processes and cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed that molecules containing thiazole rings can reset physiological systems differently, potentially activating or inhibiting biochemical pathways. This can lead to alterations in cell function, such as changes in cell proliferation, apoptosis, and differentiation. Additionally, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, further affecting cellular activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and other interactions. This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the thiazole ring can undergo various chemical reactions, which may affect the compound’s stability. Over time, the degradation products of the compound may also have different biological activities, potentially leading to changes in cellular responses. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, the compound may cause toxic or adverse effects. It is important to determine the threshold doses at which the compound transitions from being beneficial to harmful. Animal studies can provide valuable information on the dosage-dependent effects and potential toxicity of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the thiazole ring can participate in oxidation-reduction reactions, affecting the overall metabolic balance within cells. Additionally, the compound may influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound can provide insights into its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound can provide valuable insights into its mechanism of action and potential therapeutic uses.

Biological Activity

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C8H7N5O3S and a molecular weight of 253.24 g/mol, exhibits properties that could be beneficial in drug development, particularly in anticancer therapies and antimicrobial applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its ability to interact with biological targets through various mechanisms. The structural characteristics include:

PropertyValue
Molecular FormulaC8H7N5O3S
Molecular Weight253.24 g/mol
Purity≥ 95%

The thiazole moiety contributes to its biochemical reactivity, allowing for interactions with enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of 1,2,3-triazole compounds have significant antiproliferative effects against various cancer cell lines. A study highlighted the anticancer activity of selected 1,2,3-triazole carboxylic acids and their esters tested against the NCI60 cancer cell line panel. The findings suggested that these compounds could inhibit cell proliferation effectively across multiple cancer types .

Case Study:
In vitro assays demonstrated that specific derivatives of the triazole series exhibited effective growth inhibition in several human tumor cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly impacted their anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiazole-containing compounds are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains and fungi.

Research Findings:
A recent evaluation indicated that certain triazole derivatives showed promising results against resistant bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

The biological activity of this compound can be attributed to several key interactions at the molecular level:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Binding: It may bind to cellular receptors affecting signal transduction pathways.
  • Gene Expression Modulation: The compound influences gene expression profiles related to cell cycle regulation and apoptosis.

Scientific Research Applications

Biochemical Pathways

1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid has been shown to activate or inhibit key biochemical pathways. Its thiazole moiety contributes to its ability to modulate enzyme activity and influence gene expression.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study tested these compounds against the NCI60 cancer cell line panel, revealing effective growth inhibition across multiple cancer types.

Case Study: In Vitro Assays

In vitro assays demonstrated effective growth inhibition in several human tumor cell lines:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly impacted anticancer efficacy. For example, certain substitutions enhanced the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Applications

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial enzymes and disrupt essential cellular processes.

Mechanism of Antimicrobial Action

The antimicrobial activity is likely due to the compound's ability to interfere with bacterial cell wall synthesis and inhibit critical metabolic pathways. Studies have shown that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

Activity Target Effect
AnticancerVarious tumor cell linesInhibition of cell proliferation
AntimicrobialBacterial enzymesDisruption of cell wall synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

  • Compound 9a–9e (): These derivatives incorporate benzimidazole, phenoxymethyl, and substituted aryl-thiazole groups. Unlike the target compound, the triazole is linked via a phenoxymethyl bridge rather than a carbamoylmethyl group. Docking studies indicate these compounds bind to enzymatic active sites (e.g., α-glucosidase), suggesting the triazole-thiazole combination enhances target affinity .
  • 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (): This ε-amino acid features an aminophenyl substituent instead of the thiazolyl carbamoyl group. X-ray crystallography reveals a kinked conformation, with antimicrobial activity attributed to DNA binding and degradation .

Triazole-4-Carboxylic Acid Derivatives

  • 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid () : The formyl group at the 5-position introduces ring-chain tautomerism, with the open-chain form dominating (80% in solution). This tautomerism affects solubility and reactivity, contrasting with the stable carbamoyl group in the target compound .
  • Coordination Complexes () : Ligands like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid form complexes with Co(II) and Cu(II). The electron-withdrawing carboxylic acid group enhances metal-binding efficiency, a property shared with the target compound .

Substituent Effects on Bioactivity

  • Antitumor Activity () : Thiadiazole-triazole hybrids (e.g., 9b ) show IC50 values as low as 2.94 µM against HepG2 cells, while thiazole derivatives (e.g., 12a ) exhibit dual activity (IC50 = 1.19 µM for HepG2; 3.4 µM for MCF-7). The carbamoyl group in the target compound may similarly modulate cytotoxicity .
  • Corrosion Inhibition () : Triazole-thiazole hybrids like [1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole achieve 96% inhibition on steel in HCl. The target compound’s carbamoyl group could enhance adsorption on metal surfaces .

Preparation Methods

Synthetic Route Overview

The synthesis of 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid generally involves the following key steps:

  • Construction of the 1,2,3-triazole-4-carboxylic acid scaffold.
  • Introduction of the carbamoyl methyl substituent linked to the thiazole ring.
  • Functional group manipulations including halogenation, Grignard reactions, carboxylation, and methylation.
  • Purification and isolation of the final product.

Preparation of 1-Substituted-1H-1,2,3-Triazole-4-Carboxylic Acids

A foundational step is the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which serve as precursors for further functionalization.

Method Highlights:

  • Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, a Grignard reagent such as isopropylmagnesium chloride is added at low temperatures (−78°C to 0°C) to form an intermediate organomagnesium compound.
  • Subsequent treatment with carbon dioxide at low temperature (−10°C) introduces the carboxyl group.
  • Acidification with hydrochloric acid followed by extraction and drying yields crude triazole carboxylic acid.
  • Methylation using methyl iodide and potassium carbonate in mixed solvents (THF/DMF) at 20–40°C for 24–48 hours converts the acid to the methyl ester intermediate.
  • The methyl ester is hydrolyzed back to the acid under acidic conditions, followed by crystallization and drying to obtain the pure triazole-4-carboxylic acid.

Reaction Conditions and Yields:

Step Conditions Yield (%)
Grignard reaction THF, −78°C to 0°C, 0.5–2 h Not specified
Carboxylation with CO2 −10°C, 10–15 min Not specified
Methylation THF/DMF, 20–40°C, 24–48 h 49–70% (varies with substituent)
Acidification and crystallization pH 1–5, 0–5°C crystallization High purity

This methodology is exemplified by preparation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and analogs with cyclopropylmethyl and cyclobutylmethyl substituents, achieving yields from 49% to 70%.

One-Step Synthesis Approach from Azides and β-Ketoesters

An alternative approach reported in literature involves a one-step synthesis of 1,2,3-triazole carboxylic acids via cycloaddition reactions:

  • Treatment of organic azides with β-ketoesters in the presence of a base leads to direct formation of 3H-triazole-4-carboxylic acids.
  • This method offers a streamlined route, avoiding multiple steps of halogenation and Grignard reactions.
  • The reaction is scalable and safer for industrial applications.
  • However, this method may require further functionalization to install the thiazol-2-yl carbamoyl methyl substituent.

This one-step process is particularly valuable for generating diverse triazole carboxylic acid scaffolds, which can then be derivatized further.

Purification and Characterization

  • Following synthesis, purification typically involves extraction with organic solvents (ethyl acetate, THF), drying over anhydrous magnesium or sodium sulfate, and concentration under reduced pressure.
  • Crystallization is induced by cooling the concentrated solution to near 0°C.
  • Final drying under vacuum at 40°C yields the pure compound.
  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Steps

Step No. Process Description Reagents/Conditions Outcome/Yield (%)
1 Halogenation of 1H-1,2,3-triazole to dibromo derivative Br2 or dibrominating agents in THF Dibromo-triazole intermediate
2 Grignard reaction with isopropylmagnesium chloride THF, −78°C to 0°C, 0.5–2 h Organomagnesium intermediate
3 Carboxylation with CO2 CO2 gas, −10°C, 10–15 min Triazole-4-carboxylic acid
4 Methylation Methyl iodide, K2CO3, THF/DMF, 20–40°C, 24–48 h Methyl ester intermediate
5 Acid hydrolysis and crystallization HCl, pH 1-5, 0–5°C crystallization Pure triazole-4-carboxylic acid
6 Carbamoylation with thiazol-2-yl carbamoyl chloride Base catalyst, THF/DMF, 0–25°C, several hours Target compound

Research Findings and Practical Considerations

  • The multi-step synthetic pathway allows for structural diversity by varying the substituents on the triazole ring, including alkyl and aryl groups.
  • Reaction yields vary depending on substituents and reaction conditions but generally range from moderate to good (49–70% for key steps).
  • The use of Grignard reagents requires careful temperature control to avoid side reactions.
  • The one-step azide/β-ketoester method offers a valuable alternative but may require additional steps to install the thiazolyl carbamoyl group.
  • Purification by crystallization ensures high purity suitable for pharmaceutical applications.

Q & A

Q. What synthetic strategies are recommended for preparing 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid?

A practical approach involves click chemistry for triazole ring formation, followed by carbamoylation of the thiazole moiety. Key steps include:

  • Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., DMF, 60°C) to form the 1,2,3-triazole core .
  • Carbamoylation : Reacting the triazole intermediate with 1,3-thiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DCM .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

A multi-technique validation is essential:

  • Spectroscopy : 1H^1H-NMR (DMSO-d6) to confirm triazole (δ 8.1–8.3 ppm) and thiazole (δ 7.5–7.7 ppm) protons; FT-IR for carbamoyl C=O stretch (~1680 cm1^{-1}) .
  • Elemental analysis : Cross-check experimental C, H, N percentages with theoretical values (e.g., ±0.3% deviation) .
  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>98%) .

Q. How can researchers optimize solubility for in vitro bioactivity assays?

Solubility challenges due to the carboxylic acid and heterocyclic groups can be addressed via:

  • pH adjustment : Use phosphate buffer (pH 7.4) or DMSO (≤1% v/v) for aqueous compatibility .
  • Co-solvents : Ethanol or PEG-400 (10–20% v/v) to enhance dissolution without denaturing proteins .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

Computational workflows include:

  • Protein preparation : Retrieve target structures (e.g., enzymes) from PDB; optimize hydrogen bonding and protonation states using tools like AutoDockTools .
  • Ligand parameterization : Generate 3D conformers (Open Babel) and assign charges (AM1-BCC) .
  • Docking simulations : Use AutoDock Vina with flexible residues in the active site; validate poses with RMSD clustering (<2.0 Å) .
  • Binding energy analysis : Compare ΔG values (kcal/mol) to known inhibitors to prioritize experimental testing .

Q. What experimental approaches resolve contradictions between spectroscopic and elemental analysis data?

Discrepancies may arise from impurities or hydration. Mitigation strategies:

  • Repeat characterization : Ensure NMR sample dryness (e.g., lyophilization) and use high-resolution mass spectrometry (HRMS) for exact mass confirmation .
  • Thermogravimetric analysis (TGA) : Detect bound solvents or water (weight loss <1% up to 150°C) .
  • Alternative synthesis routes : Validate via orthogonal pathways (e.g., microwave-assisted synthesis) to rule out byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?

Focus on modifying substituents while retaining the triazole-thiazole scaffold:

  • Triazole substitution : Introduce electron-withdrawing groups (e.g., -NO2_2) at position 1 to modulate electronic effects .
  • Thiazole modifications : Replace the carbamoyl group with sulfonamide or urea linkers to alter hydrogen-bonding patterns .
  • Biological testing : Prioritize analogues with improved LogP (2.0–3.5) and polar surface area (<140 Å2^2) for better membrane permeability .

Methodological Notes

  • Theoretical-experimental synergy : Combine DFT calculations (e.g., Gaussian 09) with XRD data to correlate electronic properties with crystal packing .
  • Ethical considerations : Adhere to institutional guidelines for handling hazardous reagents (e.g., azides) and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.